(7Z)-3-(3-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives This compound is characterized by its unique structure, which includes an acetylphenyl group, a bromophenylmethylidene group, and a thiazolo-triazine core
Preparation Methods
The synthesis of (7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Thiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo-triazine ring system.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a suitable catalyst.
Introduction of the Bromophenylmethylidene Group: This step involves the reaction of the intermediate compound with a bromophenylmethylidene reagent under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Further studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
(7Z)-3-(3-ACETYLPHENYL)-7-[(3-BROMOPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can be compared with other similar compounds, such as:
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: An organic compound used as a plasticizer in the manufacture of flexible plastic articles.
Properties
Molecular Formula |
C20H16BrN3O2S |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
(7Z)-3-(3-acetylphenyl)-7-[(3-bromophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H16BrN3O2S/c1-13(25)15-5-3-7-17(10-15)23-11-22-20-24(12-23)19(26)18(27-20)9-14-4-2-6-16(21)8-14/h2-10H,11-12H2,1H3/b18-9- |
InChI Key |
DNCGBLUAXARJFP-NVMNQCDNSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3 |
Origin of Product |
United States |
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